molecular formula C21H29N3O3S B2693976 N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide CAS No. 954065-56-6

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2693976
CAS No.: 954065-56-6
M. Wt: 403.54
InChI Key: ZJUFKRVUEXOICE-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(4-(Dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide is a synthetic sulfonamide derivative supplied for laboratory research purposes. The compound's structure, featuring a dimethylamino phenyl group linked to a sulfamoylphenyl moiety via a propyl chain and capped with an isobutyramide group, is of significant interest in medicinal chemistry and materials science. Sulfonamide-based compounds are frequently investigated for their potential as enzyme inhibitors . Researchers are exploring this chemical entity in various preclinical studies, which may include the development of kinase inhibitors for signaling pathway research . Furthermore, structural analogs containing dimethylamino phenyl and sulfonyl groups are studied in materials science for their optical characteristics, such as in the development of chalcone-doped nanoparticles for photonic applications . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-[3-[4-(dimethylamino)phenyl]propylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-16(2)21(25)23-18-9-13-20(14-10-18)28(26,27)22-15-5-6-17-7-11-19(12-8-17)24(3)4/h7-14,16,22H,5-6,15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUFKRVUEXOICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. It begins with the preparation of key intermediates which are then coupled under specific reaction conditions. The synthetic route often starts with the formation of a sulfonamide intermediate by reacting 4-aminophenyl sulfonamide with 3-(4-(dimethylamino)phenyl)propyl bromide in the presence of a base such as potassium carbonate. This intermediate is then reacted with isobutyryl chloride to form the final compound under anhydrous conditions with a catalyst like triethylamine.

Industrial Production Methods

On an industrial scale, the production involves optimizing the reaction conditions to maximize yield and purity. This includes maintaining controlled temperatures, solvent selection to ensure the solubility of reactants, and implementing purification steps like recrystallization or chromatography to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide can undergo several types of chemical reactions:

  • Oxidation: Oxidative transformations involving the dimethylamino group.

  • Reduction: Reduction reactions at the sulfamoyl group.

  • Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and strong acids or bases for substitution reactions.

Major Products Formed from These Reactions

  • Oxidation: Conversion to N-oxide derivatives.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted aromatic compounds depending on the electrophile or nucleophile used.

Scientific Research Applications

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide finds applications in multiple scientific domains:

Chemistry

In chemistry, it's used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that lead to the creation of novel compounds.

Biology

In biology, it is explored for its potential as a molecular probe due to its ability to interact with specific biomolecules. This interaction is useful in studying biological pathways and processes.

Medicine

In the medical field, this compound is investigated for its pharmacological properties. It shows promise in the development of therapeutic agents, particularly in targeting diseases that involve specific molecular pathways affected by this compound.

Industry

Industrially, it is used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in material science, such as the development of specialized coatings or polymers.

Mechanism of Action

The mechanism by which N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide exerts its effects is based on its ability to interact with specific molecular targets.

Molecular Targets and Pathways Involved

  • Binding to Proteins: It can bind to certain proteins, modulating their activity.

  • Enzymatic Interaction: It acts as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

  • Signal Transduction: By influencing signaling pathways, it can alter cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following insights can be extrapolated from structurally related compounds and general principles of medicinal chemistry:

Sulfonamide Derivatives

Sulfonamide-containing compounds (e.g., 3-chloro-N-phenyl-phthalimide) are widely used in polymer synthesis and pharmaceuticals. For example:

  • 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a precursor for polyimides, with its chloro and phthalimide groups enabling polymerization. In contrast, the target compound’s sulfamoyl group may confer solubility or hydrogen-bonding capabilities, which are critical for biological interactions.
Property 3-Chloro-N-phenyl-phthalimide Target Compound
Functional Groups Chloro, phthalimide Sulfamoyl, isobutyramide
Applications Polymer synthesis Hypothetical: Enzyme inhibition
Reactivity Electrophilic substitution Potential hydrogen bonding

Structural differences suggest divergent applications: the target compound is more likely to interact with biological targets, whereas 3-chloro-N-phenyl-phthalimide is tailored for materials science.

Amide and Tertiary Amine Derivatives

Compounds with amide and tertiary amine groups (e.g., the target’s isobutyramide and dimethylamino moieties) often exhibit enhanced bioavailability and target specificity. For instance:

  • TIPS2 and TIP4P water models () highlight the role of hydrogen bonding in molecular interactions. The target compound’s sulfamoyl and amide groups may engage in similar hydrogen-bonding networks, affecting solubility and binding affinity.

Research Limitations and Gaps

Absence of Direct Data: Neither the target compound nor its close analogs are discussed in the provided evidence. The comparisons above are speculative and based on structural analogs (e.g., sulfonamides, amides).

Need for Experimental Validation : Critical parameters like IC50, logP, or binding constants for the target compound are unavailable. Future studies should prioritize synthesis and in vitro screening.

Biological Activity

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide, also known by its CAS number 953922-20-8, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H27_{27}N3_3O3_3S
  • Molecular Weight : 389.5 g/mol
  • CAS Number : 953922-20-8

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the dimethylamino group and the sulfamoyl moiety are particularly noteworthy as they are often associated with enhanced pharmacological properties.

The exact mechanism of action for this compound is still under investigation. However, compounds with similar structures have been shown to interact with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding affinity to specific receptors that may influence physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have demonstrated that benzamide derivatives can inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.

Anticancer Properties

The compound's potential anticancer activity has been explored through various in vitro studies. Compounds containing sulfamoyl groups have been noted for their ability to inhibit cancer cell proliferation. For example, a study on related compounds indicated significant cytotoxic effects against breast cancer cell lines, suggesting that this compound may exhibit similar properties.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-DimethylaminobenzamideAntimicrobial
N,N-Dimethyl-4-chlorobenzamideAnticancer
N-(4-sulfamoylphenyl)-2-methoxybenzamideCytotoxicity

Case Studies

  • Inhibition of Chitin Synthesis :
    A study investigated the inhibitory effects of various benzamide derivatives on chitin synthesis in Chilo suppressalis. The findings indicated that modifications at the para-position significantly influenced activity, suggesting that similar modifications in this compound could enhance its biological efficacy .
  • Cytotoxicity Against Cancer Cells :
    In vitro assays showed that related compounds significantly reduced cell viability in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. This suggests that this compound might also possess similar anticancer properties .

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